molecular formula C16H27NO5S B6980266 Ethyl 2-cycloheptyl-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate

Ethyl 2-cycloheptyl-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate

Cat. No.: B6980266
M. Wt: 345.5 g/mol
InChI Key: LGRURPUYXZKIEQ-UHFFFAOYSA-N
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Description

Ethyl 2-cycloheptyl-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a cycloheptyl ring, a dioxothiolane moiety, and an amino acid ester, making it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cycloheptyl-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate typically involves multiple steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dioxothiolane Moiety: The dioxothiolane group is introduced via a reaction with a suitable thiolane derivative under controlled conditions.

    Coupling with Amino Acid Ester: The final step involves coupling the cycloheptyl and dioxothiolane intermediates with an amino acid ester, such as ethyl glycinate, using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cycloheptyl-2-[(1,1-dioxoth

Properties

IUPAC Name

ethyl 2-cycloheptyl-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5S/c1-2-22-16(19)14(12-7-5-3-4-6-8-12)17-15(18)13-9-10-23(20,21)11-13/h12-14H,2-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRURPUYXZKIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCCC1)NC(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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